4-chloro-6-fluoro-5-methylquinazoline
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Overview
Description
4-Chloro-6-fluoro-5-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, fluorine, and methyl groups on the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chloro-5-fluorobenzonitrile with methylamine under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-5-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-fluoro-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Chloro-6-fluoro-5-methylquinazoline can be compared with other quinazoline derivatives such as:
4-Chloroquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.
6-Fluoroquinazoline: Lacks the chlorine and methyl groups, affecting its reactivity and applications.
5-Methylquinazoline:
The unique combination of chlorine, fluorine, and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
2172455-62-6 |
---|---|
Molecular Formula |
C9H6ClFN2 |
Molecular Weight |
196.6 |
Purity |
95 |
Origin of Product |
United States |
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